Resolving Pivaloylcarnitine Interference in Newborn Screening
In newborn screening for isovaleric acidemia (IVA), flow-injection tandem mass spectrometry (FIA-MS/MS) cannot distinguish isovalerylcarnitine from its isobaric isomer pivaloylcarnitine, a metabolite of common antibiotics. This leads to a high false-positive rate. A second-tier UHPLC-MS/MS method, specifically validated for isovalerylcarnitine quantitation, demonstrated the ability to resolve these isomers [1]. In a study of 156,772 newborns screened with a C5 cutoff (≥0.45-0.50 µmol/L), 100 infants had elevated C5 levels. Only one was a true IVA case, while the other 99 were false positives confirmed to be due to pivaloylcarnitine [2].
| Evidence Dimension | Diagnostic Accuracy (True Positive vs. False Positive Identification) |
|---|---|
| Target Compound Data | 1 true positive IVA case identified |
| Comparator Or Baseline | 99 false-positive cases (due to pivaloylcarnitine interference) |
| Quantified Difference | 99% false-positive rate for an elevated C5 signal when measured without isomer separation |
| Conditions | UPLC-MS/MS second-tier test following FIA-MS/MS newborn screening; 156,772 newborns; C5 cutoff 0.45-0.50 µmol/L |
Why This Matters
Procuring high-purity isovaleryl-L-carnitine (chloride) as a reference standard is non-negotiable for clinical laboratories implementing confirmatory UHPLC-MS/MS assays to prevent misdiagnosis and eliminate costly, stressful follow-up procedures for families.
- [1] Minkler, P. E., et al. (2017). Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B, 1061-1062, 128-133. View Source
- [2] Murko, S., et al. (2023). Neonatal screening for isovaleric aciduria: Reducing the increasingly high false-positive rate in Germany. JIMD Reports, 64(1), 114-120. View Source
